molecular formula C18H28O2 B029873 3,17-Dihydroxy-5-estrene CAS No. 4993-32-2

3,17-Dihydroxy-5-estrene

Cat. No.: B029873
CAS No.: 4993-32-2
M. Wt: 276.4 g/mol
InChI Key: IBHQSODTBQCZDA-MACGOEAWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,17-Dihydroxy-5-estrene typically involves the reduction of estrone or estradiol. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes, often utilizing catalytic hydrogenation techniques. The use of palladium or platinum catalysts in the presence of hydrogen gas is common in these methods .

Chemical Reactions Analysis

Types of Reactions: 3,17-Dihydroxy-5-estrene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert the compound into more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various alkylating or acylating agents

Major Products Formed:

    Oxidation: Formation of ketones at the 3rd and 17th positions

    Reduction: Formation of more saturated steroidal derivatives

    Substitution: Formation of alkylated or acylated derivatives

Scientific Research Applications

3,17-Dihydroxy-5-estrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,17-Dihydroxy-5-estrene involves its interaction with steroid hormone receptors. It binds to estrogen receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through the activation of specific signaling pathways, leading to changes in cellular function and behavior .

Properties

IUPAC Name

(3S,8R,9S,13S,14S,17S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHQSODTBQCZDA-MACGOEAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC[C@@H](C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311177
Record name 5(10)-Estren-3.beta.,17.beta.-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4993-32-2, 96744-97-7
Record name Estr-5(10)-ene-3β,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4993-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estr-5(10)-ene-3,17-beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004993322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,17-Dihydroxy-5-estrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096744977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5(10)-Estren-3.beta.,17.beta.-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,17-DIHYDROXY-5-ESTRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4287V1Q45G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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